AF-CX 921

Description

Properties

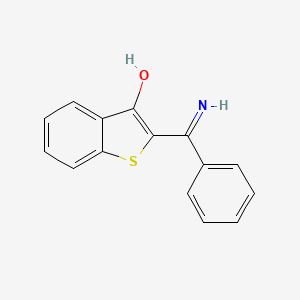

CAS No. |

77946-49-7 |

|---|---|

Molecular Formula |

C15H11NOS |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

2-(benzenecarboximidoyl)-1-benzothiophen-3-ol |

InChI |

InChI=1S/C15H11NOS/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)18-15/h1-9,16-17H |

InChI Key |

OHUOHBAWAAPIDL-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\2/C(=O)C3=CC=CC=C3S2)/N |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3S2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(aminophenylmethylene)benzo(b)thiophene-3-one AF-CX 921 AF-CX 921 XX AF-CX 921XX AF-CX-921-XX |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of AF-CX 921 (NA-921/Bionetide)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available regarding AF-CX 921, more accurately identified as NA-921 (Bionetide), is currently limited to publicly available press releases and clinical trial summaries from its developer, Biomed Industries. As such, this document summarizes the existing public information. Detailed preclinical data, comprehensive experimental protocols, and peer-reviewed publications providing in-depth mechanistic studies are not yet publicly available. The user's query for "this compound" has been interpreted as a likely reference to NA-921, based on available information.

Executive Summary

NA-921 (Bionetide) is a small molecule drug in clinical development by Biomed Industries. Publicly available information presents a dual narrative for its mechanism of action, suggesting a strategic shift in its therapeutic application. Initially described as a dual agonist of the Glucagon-like peptide-1 (GLP-1) and Insulin-like growth factor-1 (IGF-1) receptors for the treatment of diabetic obesity, the current and primary focus of its development is for Rett Syndrome, a rare neurodevelopmental disorder. For this indication, its proposed mechanism centers on neuroprotection and neurogenesis, with an ability to cross the blood-brain barrier. One source has also categorized it as a modulator of Methyl-CpG-binding protein 2 (MECP2), the gene commonly mutated in Rett Syndrome.

Dual-Reported Mechanisms of Action

Early announcements in 2024 positioned NA-921 as a promising oral therapeutic for diabetic obesity, acting as a dual agonist for GLP-1 and IGF-1 receptors.[1] This mechanism would leverage the synergistic effects of these two pathways on glucose metabolism and weight management.

Signaling Pathway for GLP-1 and IGF-1 Agonism

More recent corporate communications and clinical trial registrations indicate a clear pivot in the development of NA-921 towards Rett Syndrome.[2] For this indication, the proposed mechanism of action is its ability to cross the blood-brain barrier and exert neuroprotective and neurogenic effects.[2][3] This suggests an interaction with central nervous system targets that promote neuronal survival and the formation of new neurons. One drug database further specifies the target as MECP2, the protein whose gene is mutated in most cases of Rett Syndrome.

Signaling Pathway for Neuroprotection and Neurogenesis

Quantitative Data

Detailed quantitative data from preclinical studies, such as binding affinities (Ki, Kd) and in vitro efficacy (EC50, IC50), are not publicly available. The available quantitative data comes from a Phase 2/3 clinical trial in patients with Rett Syndrome.

| Clinical Trial Identifier | Parameter | NA-921 Group | Placebo Group | p-value |

| NCT06849973 | Change from baseline in Rett Syndrome Behavior Questionnaire (RSBQ) at week 12 | -5.5 (n=86) | -1.6 (n=87) | 0.001 |

| NCT06849973 | Clinical Global Impression–Improvement (CGI-I) score at week 12 | 3.60 (n=86) | 3.83 (n=87) | 0.0020 |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of NA-921 are not available in the public domain. The following is a high-level overview of the clinical trial protocol for the Rett Syndrome study.

Phase 2/3 Clinical Trial Workflow (NCT06849973)

Key aspects of the clinical trial protocol (NCT06849973) include:

-

Study Design: A randomized, double-blind, placebo-controlled Phase 2/3 study.

-

Participant Population: Girls and women aged 5 to 20 years diagnosed with Rett syndrome.

-

Intervention: Oral administration of NA-921 or a matching placebo.

-

Primary Endpoints:

-

Change from baseline in the Rett Syndrome Behavior Questionnaire (RSBQ) total score at week 12.

-

Clinical Global Impression-Improvement (CGI-I) score at week 12.

-

-

Key Secondary Endpoint: Change from baseline in the Communication and Symbolic Behavior Scales Developmental Profile™ Infant-Toddler Checklist- Social Composite Score (CSBS-DP-IT Social) at week 12.

Conclusion

The mechanism of action of NA-921 (Bionetide) appears to have evolved from a metabolic focus to a neurological one. While initially described as a GLP-1 and IGF-1 dual agonist for obesity, its current clinical development is centered on its neuroprotective and neurogenic properties for the treatment of Rett Syndrome. The lack of detailed, publicly available preclinical data necessitates a reliance on high-level summaries from the developing company. As NA-921 progresses through further clinical trials, it is anticipated that more comprehensive data regarding its precise molecular interactions and signaling pathways will be disclosed in scientific publications and presentations. Researchers and drug development professionals should monitor for these future disclosures to gain a more complete understanding of its mechanism of action.

References

An In-Depth Technical Guide to AF-CX 921: A Thiophene Derivative with Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-CX 921 is a novel thiophene (B33073) derivative that has demonstrated significant anticonvulsant activity in preclinical studies. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. Detailed experimental methodologies from pivotal studies are presented to facilitate further research and development. The document also includes a diagrammatic representation of a potential experimental workflow for evaluating anticonvulsant compounds.

Chemical Structure and Properties

This compound, also known as AF-CX 921XX, is identified by the Chemical Abstracts Service (CAS) number 77946-49-7. It is classified as a thiophene derivative. Thiophene-containing compounds are a well-established class of heterocyclic molecules that have shown a broad range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. The sulfur atom in the thiophene ring is considered a key pharmacophore that can enhance drug-receptor interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77946-49-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₅H₁₁NOS | Chemical Supplier Catalogs |

| Molecular Weight | 253.32 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | (Unavailable) | - |

| SMILES | (Unavailable) | - |

| Physical State | (Not Reported) | - |

| Solubility | (Not Reported) | - |

| Melting Point | (Not Reported) | - |

| Boiling Point | (Not Reported) | - |

Biological Activity and Mechanism of Action

This compound has been identified as a potent antiepileptic agent. Preclinical research has demonstrated its efficacy in animal models of epilepsy.

Anticonvulsant Effects in Kindled Rat Models

A key study by Majkowski et al. (1986) investigated the effects of this compound on epileptic discharges and seizures in hippocampally kindled rats. This model is widely used to study temporal lobe epilepsy. The study compared the efficacy of this compound with carbamazepine, a standard antiepileptic drug, and another compound, AF-CX 1325. The results indicated that this compound possesses clear antiepileptic effects on both electroencephalographic (EEG) epileptic activity and clinical seizures when compared to a placebo.

The precise mechanism of action for this compound has not been fully elucidated. However, many thiophene derivatives with anticonvulsant properties are known to interact with voltage-gated sodium channels or modulate GABAergic neurotransmission. Further research is required to determine the specific molecular targets of this compound.

Experimental Protocols

This section provides a detailed methodology for a key type of experiment used to evaluate the anticonvulsant properties of compounds like this compound, based on the principles of the kindling model of epilepsy.

Hippocampal Kindling in Rats

Objective: To induce a stable, long-lasting state of seizure susceptibility in rats to screen for anticonvulsant drug activity.

Materials:

-

Adult male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Bipolar stimulating and recording electrodes

-

Constant-current stimulator

-

EEG recording system

-

Test compound (this compound), vehicle control, and positive control (e.g., carbamazepine)

Procedure:

-

Electrode Implantation: Anesthetize the rats and place them in the stereotaxic apparatus. Implant a bipolar stimulating and recording electrode into the ventral hippocampus of one hemisphere according to stereotaxic coordinates.

-

Recovery: Allow the animals to recover from surgery for at least one week.

-

Kindling Stimulation: Deliver a daily electrical stimulus (e.g., 1-second train of 60 Hz sine waves) at an intensity just above the afterdischarge threshold.

-

Seizure Scoring: Observe and score the behavioral seizures elicited by each stimulation according to a standardized scale (e.g., Racine's scale).

-

Fully Kindled State: Continue daily stimulations until the animals consistently exhibit a generalized convulsive seizure (e.g., Racine stage 5) for at least 10 consecutive days.

-

Drug Testing: Once a stable kindled state is achieved, administer the test compound (this compound), vehicle, or positive control intraperitoneally or orally.

-

Post-Drug Stimulation and Observation: At a specified time after drug administration (e.g., 30 minutes), deliver the kindling stimulus and record the afterdischarge duration from the EEG and score the behavioral seizure severity.

-

Data Analysis: Compare the afterdischarge duration and seizure scores in the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

Logical Workflow for Anticonvulsant Drug Screening

The following diagram illustrates a typical workflow for the preclinical screening of potential anticonvulsant compounds.

Caption: Preclinical screening workflow for anticonvulsant drug candidates.

Conclusion

This compound is a promising anticonvulsant compound belonging to the thiophene class of molecules. Its demonstrated efficacy in the hippocampal kindling model of epilepsy warrants further investigation into its mechanism of action, pharmacokinetic profile, and safety. The experimental protocols and workflow provided in this guide offer a framework for researchers to build upon in their exploration of this compound and other novel antiepileptic therapies. Further studies are essential to fully characterize this compound and determine its potential for clinical development.

The Synthesis of AF-CX 921: A Conundrum in Publicly Available Scientific Literature

An in-depth investigation into the synthesis pathway of the compound designated AF-CX 921 has revealed a significant challenge: a lack of publicly available scientific data, including its chemical structure, synthesis protocols, and quantitative analytical data. It is highly probable that "this compound" is an internal or alternative identifier for NA-921, also known as Bionetide™, a proprietary drug candidate under development by Biomed Industries, Inc.

Despite extensive searches of chemical databases, patent literature, and scientific publications, no specific information detailing the synthetic route to NA-921 (Bionetide™) has been disclosed. This information is considered confidential by the developing company. Press releases and clinical trial information from Biomed Industries indicate that NA-921 is a small molecule drug.[1][2] It has been investigated for its therapeutic potential in Rett Syndrome and was previously mentioned in the context of treating obesity and diabetes through a novel mechanism of action involving the GLP-1 and IGF-1 signaling pathways.[1][2]

A potential lead mentioned in a press release was that an analogue or prodrug of NA-921 has received FDA approval for a rare disease.[1][2] However, the identity of this approved drug has not been publicly specified, making it impossible to infer the core chemical structure and potential synthetic pathways of NA-921.

Without the fundamental chemical structure of NA-921, it is not possible to provide a detailed technical guide on its synthesis, including experimental protocols, quantitative data, and the requested visualizations of signaling pathways and experimental workflows.

This report will be updated if and when the chemical structure and synthesis of NA-921 (Bionetide™) are made publicly available by Biomed Industries, Inc. Until such a disclosure, the scientific and research community must await further information to understand the chemical novelty and manufacturing processes of this drug candidate.

References

Unraveling NA-921 (Bionetide): A Novel Therapeutic Candidate for Neurological and Metabolic Disorders

San Jose, CA – In the landscape of modern drug discovery, the emergence of novel small molecules with the potential to address significant unmet medical needs is a keenly watched development. One such candidate that has garnered attention is NA-921 , also known as Bionetide , a promising therapeutic agent under development by Biomed Industries. While initial inquiries may have been misdirected towards the non-existent "AF-CX 921," a thorough investigation reveals a compelling narrative surrounding NA-921, a molecule with multifaceted therapeutic potential, primarily targeting the rare neurodevelopmental disorder Rett Syndrome, and with a previously explored indication in obesity and diabetes.

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of NA-921, synthesizing publicly available data into a resource for researchers, clinicians, and drug development professionals.

Discovery and Development

NA-921 is a small molecule drug developed by Biomed Industries, Inc.[1] It is described as an orally available compound that can cross the blood-brain barrier, a critical attribute for targeting central nervous system disorders.[2][3] NA-921 is also noted to be a structural analog of NA-831, another investigational drug from Biomed Industries being developed for Alzheimer's disease.

The development of NA-921 has been marked by a strategic focus on two distinct therapeutic areas: Rett Syndrome and metabolic diseases like obesity and diabetes. While the company's more recent communications have emphasized the Rett Syndrome program, the initial exploration into its metabolic effects provides valuable insight into its broader pharmacological profile.

Therapeutic Indications and Clinical Data

Rett Syndrome

NA-921 is currently in Phase 3 clinical trials for the treatment of Rett Syndrome, a rare and severe X-linked neurodevelopmental disorder that primarily affects females.[1][2]

Clinical Trial Results:

A Phase 2/3 clinical trial (NCT06849973) evaluated the efficacy and safety of NA-921 in girls and young women with Rett Syndrome.[4][5][6] The topline results from this study have demonstrated statistically significant improvements in the core symptoms of the disorder.

| Endpoint | NA-921 (n=86) | Placebo (n=87) | p-value |

| Change from Baseline in Rett Syndrome Behavior Questionnaire (RSBQ) Total Score at Week 12 | -5.5 | -1.6 | 0.001 |

| Clinical Global Impression–Improvement (CGI-I) Score at Week 12 | 3.60 | 3.83 | 0.0020 |

Table 1: Efficacy of NA-921 in the Phase 2/3 Rett Syndrome Trial [5][6]

The safety profile of NA-921 in this trial was notably favorable, with a significantly lower incidence of gastrointestinal side effects compared to the approved Rett Syndrome treatment, Daybue (trofinetide).

| Adverse Event | NA-921 | Daybue (from clinical trial data) |

| Diarrhea | 14% | 82% |

| Vomiting | 8% | 29% |

Table 2: Comparative Incidence of Common Adverse Events [4][5]

Importantly, no patients discontinued (B1498344) the NA-921 trial due to adverse events, a significant differentiator from other therapies.[4][5]

Obesity and Diabetes (Historical Indication)

Prior to its primary focus on Rett Syndrome, NA-921 was investigated as a potential treatment for obesity and diabetes. Press releases from early 2024 described NA-921 as a promising oral, once-a-day small molecule for these conditions, poised for Phase 2/3 clinical trials.[4][7][8]

While specific clinical data for NA-921 in obesity is not as detailed as for Rett Syndrome, the company reported that the drug had shown only minor adverse events in a Phase 2A trial.[4][7][8] The development focus for this indication appears to have shifted to a related compound, NA-931.

Mechanism of Action

The pharmacological activity of NA-921 is characterized by distinct mechanisms of action for its neurological and metabolic indications.

Rett Syndrome: Modulation of MeCP2

In the context of Rett Syndrome, which is primarily caused by mutations in the MECP2 gene, NA-921 is described as a modulator of MeCP2 expression.[9] This suggests that the drug targets the core epigenetic dysfunction underlying the disorder. The company also highlights the neuroprotective and neurogenic (the ability to generate new neurons) properties of NA-921, which are critical for addressing the neurological deficits in Rett Syndrome.[2]

Obesity and Diabetes: Dual GLP-1 and IGF-1 Agonism

For its metabolic indication, NA-921 is characterized as a dual agonist of the Glucagon-Like Peptide-1 (GLP-1) and Insulin-Like Growth Factor-1 (IGF-1) receptors.[4][7][8] This dual-action mechanism is novel, as most current incretin-based therapies for obesity and diabetes focus on GLP-1 and sometimes GIP (glucose-dependent insulinotropic polypeptide) agonism. The inclusion of IGF-1 agonism suggests a potential for effects on muscle preservation and overall metabolic homeostasis.

Experimental Protocols

Detailed experimental protocols for the discovery and preclinical evaluation of NA-921 are not extensively available in the public domain. However, based on the reported clinical trial information and general practices in the field, the following methodologies can be inferred.

Rett Syndrome Clinical Trial (NCT06849973) - Abridged Protocol

-

Study Design: A randomized, double-blind, placebo-controlled, Phase 2/3 study.

-

Participants: Girls and young women aged 5 to 20 years with a confirmed diagnosis of Rett Syndrome and a documented MECP2 mutation.

-

Intervention: Oral administration of NA-921 or placebo.

-

Primary Endpoints:

-

Change from baseline in the Rett Syndrome Behavior Questionnaire (RSBQ) total score at week 12. The RSBQ is a caregiver-reported outcome measure that assesses the frequency and severity of behavioral and emotional characteristics of Rett Syndrome.

-

Clinical Global Impression–Improvement (CGI-I) score at week 12. The CGI-I is a clinician-rated scale that assesses the patient's overall improvement or worsening of illness compared to baseline.

-

-

Data Analysis: Efficacy was assessed by comparing the change from baseline in the NA-921 group to the placebo group using appropriate statistical models for continuous and categorical data.

Future Directions

The development of NA-921 is a dynamic and ongoing process. The primary focus is now on the Phase 3 clinical trial for Rett Syndrome, which, if successful, could lead to a new and much-needed therapeutic option for this patient community. While the obesity and diabetes indication has taken a backseat, the initial findings in this area suggest that the underlying pharmacology of NA-921 and its analogs could have broader applications in metabolic diseases.

The scientific community awaits the publication of peer-reviewed data from the clinical trials and further elucidation of the molecular interactions of NA-921 with its targets. This will provide a more complete picture of its therapeutic potential and solidify its place in the landscape of innovative drug development.

References

- 1. What’s next in the GLP-1 pipeline? Prime’s clinical team shares the latest - Prime Therapeutics - Portal [primetherapeutics.com]

- 2. Biomed Industries.™ News- Biomed Industries, Inc. to Present Four Pivotal Studies at AAIC 2025 Highlighting Breakthrough Alzheimerâs, Rett Syndrome, and Obesity Therapies [biomedind.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Biomed Industries.™ News- Press Release-Biomed announced its Phase 1B clinial results of NA-831 for the treatment of Major Depressive Disorder. [biomedind.com]

- 5. Bionetide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. NA-921 (Bionetide) [biomedind.com]

- 7. Biomed Industries Inc. Seeks Collaboration for New Diabetes/Obesity Drug - PR.com [pr.com]

- 8. Diet-induced obesity murine model [protocols.io]

- 9. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of NA-921 (Bionetide)

Disclaimer: Publicly available information regarding the investigational compound NA-921 (Bionetide), likely the subject of the query "AF-CX 921," presents two distinct therapeutic avenues. Initial reports from early 2024 described NA-921 as a dual GLP-1/IGF-1 agonist for the treatment of diabetic obesity. However, more recent and detailed data from 2025 onwards focus on its development for Rett Syndrome, with a proposed mechanism centered on neuroprotection and modulation of the MeCP2 protein. This guide will address both potential applications based on the available scientific and clinical data.

Part 1: NA-921 (Bionetide) for the Treatment of Rett Syndrome

The most current and data-rich information points to the development of NA-921, an orally administered small molecule, for the treatment of Rett Syndrome, a rare neurodevelopmental disorder.[1][2] The therapeutic strategy for this indication revolves around addressing the underlying genetic and molecular pathology of the disease.

Core Therapeutic Target: MeCP2 Modulation

The primary therapeutic target of NA-921 in Rett Syndrome is believed to be the modulation of Methyl-CpG-binding protein 2 (MeCP2).[3] Rett Syndrome is primarily caused by mutations in the MECP2 gene, which is crucial for normal brain development and function.[2] NA-921 is described as a structural analog of another investigational compound, NA-831, and is suggested to modulate MeCP2 expression, thereby targeting the core epigenetic dysfunction in the disorder.[3] The ability of NA-921 to cross the blood-brain barrier allows it to act directly within the central nervous system.[1]

Proposed Mechanism of Action

The proposed mechanism of action for NA-921 in Rett Syndrome encompasses:

-

Neuroprotection: Protecting nerve cells from damage and degeneration.

-

Neurogenesis: Promoting the growth and survival of new neurons.[1]

By modulating MeCP2 and promoting neuronal health, NA-921 aims to alleviate the severe behavioral and neurological symptoms of Rett Syndrome.

Clinical Efficacy and Safety Data

A Phase 2/3 clinical trial (NCT06849973) has provided quantitative data on the efficacy and safety of NA-921 in girls and young women with Rett Syndrome.[1][2]

Table 1: Summary of Efficacy Results from the Phase 2/3 Trial of NA-921 in Rett Syndrome

| Efficacy Endpoint | NA-921 (n=86) | Placebo (n=87) | p-value |

| RSBQ* Total Score (Change from Baseline) | -5.5 | -1.6 | 0.001 |

| CGI-I** Score at Week 12 | 3.60 | 3.83 | 0.0020 |

*Rett Syndrome Behavior Questionnaire **Clinical Global Impression–Improvement

Table 2: Comparative Adverse Events of NA-921 vs. DAYBUE™ (an approved treatment for Rett Syndrome)

| Adverse Event | NA-921 | DAYBUE™ |

| Diarrhea | 14% | 82% |

| Vomiting | 8% | 29% |

Notably, no patients in the NA-921 trial discontinued (B1498344) treatment due to adverse events, in contrast to a 35.7% discontinuation rate in the DAYBUE™ trial.[2]

Experimental Protocol: Phase 2/3 Clinical Trial (NCT06849973)

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Participants: 187 girls and young women (ages 5 to 20) with a documented disease-causing mutation in the MECP2 gene.[1][4]

-

Intervention: Oral administration of NA-921 (Bionetide) solution (20-40 mL based on body weight) or a matching placebo, administered twice daily for 12 weeks.[5]

-

Primary Endpoints:

-

Change from baseline in the Rett Syndrome Behavior Questionnaire (RSBQ) total score at week 12.

-

Clinical Global Impression-Improvement (CGI-I) score at week 12.[5]

-

-

Key Secondary Endpoint: Change from baseline in the Communication and Symbolic Behavior Scales Developmental Profile™ Infant-Toddler Checklist- Social Composite Score (CSBS-DP-IT Social) at week 12.[5]

Visualization: Rett Syndrome Therapeutic Strategy

Caption: Therapeutic approach of NA-921 in Rett Syndrome.

Part 2: NA-921 (Bionetide) for the Treatment of Diabetic Obesity

An earlier press release from February 2024 described NA-921 as a promising oral treatment for diabetic obesity, with a different proposed mechanism of action.[6]

Core Therapeutic Targets: GLP-1 and IGF-1 Receptors

For the indication of diabetic obesity, NA-921 is described as a novel dual agonist targeting both the Glucagon-Like Peptide-1 (GLP-1) receptor and the Insulin-Like Growth Factor-1 (IGF-1) receptor.[6]

Proposed Mechanism of Action

A dual GLP-1/IGF-1 receptor agonist would be expected to combine the established metabolic benefits of GLP-1 receptor activation with the anabolic and insulin-sensitizing effects of IGF-1 signaling.

-

GLP-1 Receptor Activation:

-

Stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells.

-

Suppresses glucagon (B607659) secretion from pancreatic α-cells.

-

Slows gastric emptying.

-

Promotes satiety and reduces food intake through central nervous system effects.[7][8]

-

-

IGF-1 Receptor Activation:

-

Plays a key role in growth and development.

-

Has insulin-like effects, including enhanced glucose uptake in peripheral tissues.

-

May promote the survival and function of pancreatic β-cells.

-

The synergistic activation of these two pathways could lead to improved glycemic control, weight loss, and potentially enhanced cell function and survival.

Clinical and Preclinical Data

The 2024 press release mentions that NA-921 had shown only minor adverse events in a Phase 2A trial for this indication.[6] However, detailed quantitative data and the full experimental protocol for this trial are not publicly available. No specific preclinical data for NA-921 as a dual GLP-1/IGF-1 agonist has been found in the public domain.

Visualization: Hypothesized Signaling Pathway

References

- 1. rettsyndromenews.com [rettsyndromenews.com]

- 2. Biomed Industries.™ News-Biomed Industries, Inc. Announces Phase 2/3 Results of NA-921, with Superior Efficacy and Safety for Rett Syndrome Treatment. [biomedind.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. To Investigate the Efficacy of Treatment With Oral NA-921 (Bionetide) Versus Placebo in Females With Rett Syndrome | Clinical Research Trial Listing [centerwatch.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Biomed Industries.™ News- Press Release-Biomed announced its Phase 1B clinial results of NA-831 for the treatment of Major Depressive Disorder. [biomedind.com]

- 7. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AF-CX 921: Solubility and Stability Data

An extensive search for publicly available data on the solubility and stability of the compound designated AF-CX 921 has yielded no specific quantitative data or detailed experimental protocols. The lack of information in scientific literature and chemical databases suggests that this compound may be a compound that is not widely studied, is in early-stage development and its properties are not yet published, or is referred to by a different designation in public domains.

While specific data for this compound is not available, this guide provides a framework of the typical data and methodologies that would be presented for a compound in a research and development setting. This information is based on standard practices in the pharmaceutical and chemical sciences.

Solubility Profile

A comprehensive solubility profile is critical for drug development, influencing formulation, bioavailability, and routes of administration. Typically, solubility is assessed in a variety of aqueous and organic solvents at different temperatures and pH values.

Table 1: Hypothetical Solubility Data for this compound

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Deionized Water (pH 7.0) | 25 | Data not available | HPLC-UV |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 | Data not available | HPLC-UV |

| Simulated Gastric Fluid (pH 1.6) | 37 | Data not available | HPLC-UV |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Data not available | HPLC-UV |

| Ethanol | 25 | Data not available | Gravimetric |

| Methanol | 25 | Data not available | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |

| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine equilibrium solubility.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Table 2: Hypothetical Stability Data for this compound (Solid State)

| Condition | Duration | Assay (%) | Degradants (%) | Physical Appearance |

| 25°C / 60% RH | 3 months | Data not available | Data not available | Data not available |

| 40°C / 75% RH (Accelerated) | 3 months | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B Option II) | 10 days | Data not available | Data not available | Data not available |

Table 3: Hypothetical Stability Data for this compound (Solution)

| Solvent/Medium | Temperature (°C) | pH | Initial Concentration (mg/mL) | % Remaining after 24h |

| Deionized Water | 25 | 7.0 | Data not available | Data not available |

| 0.1 N HCl | 37 | 1.2 | Data not available | Data not available |

| 0.1 N NaOH | 37 | 13.0 | Data not available | Data not available |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways.

Signaling Pathways

Information regarding the biological target and signaling pathway of this compound is not available in the public domain. For a hypothetical compound acting as a kinase inhibitor, the signaling pathway diagram would illustrate the target kinase and its downstream effects.

In-depth Technical Guide on AF-CX 921: Identification and Data Analysis

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the inquiry for a comprehensive technical guide on the compound designated as AF-CX 921. Despite a thorough search of scientific and chemical databases, a compound with the specific identifier "this compound" could not be definitively located in the public domain. This suggests that "this compound" may be an internal project code, a novel and yet-to-be-disclosed substance, or a potential typographical error in the query.

In the interest of providing the most relevant information, this guide presents data on compounds with similar nomenclature that were identified during the search. It is crucial to verify the precise identity of the compound of interest before proceeding with any research or development activities based on the information provided below.

Potential Compound Identification

Several compounds with similar names were identified, each with distinct properties and applications. The relevance of these compounds to the user's interest in drug development is varied.

1. Phosgene Oxime (Military Designation: CX)

Phosgene oxime is a potent chemical warfare agent and is unlikely to be the subject of typical drug development research. Its details are provided here for exclusionary purposes.

| Property | Value |

| CAS Number | 1794-86-1 |

| Molecular Formula | CCl₂NOH |

| Molecular Weight | 113.93 g/mol |

2. CYANEX 921

CYANEX 921 is a commercial solvent extraction reagent primarily used in hydrometallurgy to separate metals. It is not intended for pharmaceutical applications.

| Property | Value |

| Primary Constituent | Trioctylphosphine oxide |

| CAS Number (for Trioctylphosphine oxide) | 78-50-2 |

| Molecular Formula (for Trioctylphosphine oxide) | C₂₄H₅₁OP |

| Molecular Weight (for Trioctylphosphine oxide) | 386.63 g/mol |

3. NA-921 (Bionetide)

A drug candidate, NA-921, is currently under development by Biomed Industries for the treatment of Rett Syndrome and fragile X syndrome.[1][2] This small molecule drug is administered orally and is in Phase III clinical trials for Rett Syndrome.[1][2] Given its status as an active investigational new drug, it represents a plausible, though unconfirmed, candidate for the user's query.

Due to the proprietary nature of drug development, detailed experimental protocols and signaling pathways for NA-921 are not extensively available in the public domain. The following is a summary of publicly accessible information.

| Property | Value |

| Development Name | NA-921 |

| Brand Name | Bionetide |

| Developer | Biomed Industries, Inc. |

| Therapeutic Area | Rett Syndrome, Fragile X Syndrome |

| Drug Type | Small Molecule |

| Administration Route | Oral |

| Development Phase | Phase III Clinical Trials (for Rett Syndrome) |

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, purification, and analysis of a specific compound require its definitive identification. For a novel compound in development like NA-921, these protocols are typically proprietary to the developing company.

General methodologies that would be employed in the characterization of a novel small molecule drug candidate include:

-

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the chemical structure.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) to assess purity.

-

In vitro Assays: A variety of cell-based assays to determine biological activity, target engagement, and mechanism of action.

-

In vivo Studies: Preclinical animal models to evaluate efficacy, pharmacokinetics, and toxicology.

Signaling Pathways

Without a confirmed target and mechanism of action for "this compound", a specific signaling pathway diagram cannot be generated. For a drug like NA-921, which is being investigated for neurological disorders, it is likely to modulate pathways involved in neuronal function, synaptic plasticity, or neuroinflammation. A generalized workflow for identifying a compound's signaling pathway is presented below.

Caption: A generalized workflow for identifying the signaling pathway of a novel drug candidate.

Conclusion and Recommendation

The identifier "this compound" does not correspond to a readily identifiable chemical compound in the public domain. Researchers are strongly advised to verify the correct name and/or CAS number of the compound of interest. If "this compound" is an internal code, further information should be sought from the originating institution. Should the compound of interest be NA-921, it is recommended to monitor publications and press releases from Biomed Industries, Inc. for forthcoming data.

References

A Technical Review of AF-CX 921 and its Analogs in Epilepsy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-CX 921 is an investigational anticonvulsant agent characterized by its (E)-2-[(alpha-amino)-phenylmethylene]-benzo-[b]-thiophene-3(2H)-one structure. This technical guide provides a comprehensive literature review of this compound and its known analogs, with a focus on their synthesis, pharmacological activity, and structure-activity relationships in the context of epilepsy. Due to the limited publicly available data specifically on a wide range of this compound analogs, this review supplements direct findings with information on closely related benzo[b]thiophene derivatives exhibiting anticonvulsant properties.

Core Compound and Analogs: Quantitative Data

| Compound | Chemical Name | Modification from this compound | Anticonvulsant Effect in Kindled Rats |

| This compound | (E)-2-[(alpha-amino)-phenylmethylene]-benzo-[b]-thiophene-3(2H)-one | - | Demonstrated clear antiepileptic effects on EEG and clinical seizures. |

| AF-CX 1325 | (E)-2-[(alpha-amino)-phenylmethylene]-benzo-[b]-thiophene-3-(2H)-one-1-oxide | Oxidation of the thiophene (B33073) sulfur | Showed the strongest antiepileptic effect, significantly reducing after-discharge duration and seizure occurrence compared to this compound and placebo.[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of a wide range of this compound analogs are not extensively documented in the public domain. However, based on the available literature for benzo[b]thiophene derivatives and anticonvulsant testing, the following methodologies are representative of the key experiments that would be conducted.

General Synthesis of 2-Aminomethylene-benzo[b]thiophen-3(2H)-ones

The synthesis of the core scaffold of this compound and its analogs generally involves the condensation of a benzo[b]thiophen-3(2H)-one with an appropriate amine-containing reactant.

A representative synthetic scheme is as follows:

Methodology:

-

Preparation of Benzo[b]thiophen-3(2H)-one: This starting material can be synthesized through various established methods, often involving the cyclization of a substituted thiophenol derivative.

-

Condensation Reaction: The benzo[b]thiophen-3(2H)-one is reacted with a primary amine in a suitable solvent (e.g., toluene, ethanol) with a catalytic amount of acid (e.g., p-toluenesulfonic acid).

-

Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Anticonvulsant Activity Screening: Hippocampal Kindling Model

The hippocampal kindling model in rats is a widely used method to assess the efficacy of potential antiepileptic drugs.

Methodology:

-

Animal Preparation: Rats are surgically implanted with a bipolar electrode in the hippocampus.

-

Kindling Procedure: Following a recovery period, a daily, brief electrical stimulus is applied to the hippocampus. The behavioral and electroencephalographic (EEG) responses are monitored. Over time, the seizure severity and duration increase, eventually leading to a stable, fully kindled state.

-

Drug Administration: Once fully kindled, animals are administered this compound, its analogs, or a placebo.

-

Testing: At various time points after drug administration, the animals are stimulated, and the duration of the after-discharge (epileptic EEG activity) and the severity of the clinical seizure are recorded and compared to baseline and placebo-treated animals.[1]

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, many anticonvulsant drugs with a benzo[b]thiophene scaffold are known to interact with voltage-gated sodium channels. The following diagram illustrates a plausible signaling pathway for such compounds.

Structure-Activity Relationship (SAR)

While a detailed SAR for a series of this compound analogs is not available, the superior activity of AF-CX 1325 (the 1-oxide metabolite) provides a key insight.[1] The oxidation of the thiophene sulfur to a sulfoxide (B87167) appears to enhance the anticonvulsant potency. This suggests that the electronic properties and/or the hydrogen bonding capacity of this part of the molecule are crucial for its interaction with its biological target.

Conclusion

This compound represents a promising, albeit sparsely documented, anticonvulsant lead compound based on the benzo[b]thiophene scaffold. The enhanced activity of its oxidized metabolite, AF-CX 1325, suggests a clear direction for future analog design and optimization. Further research is warranted to elucidate the precise mechanism of action and to explore the structure-activity relationships within this chemical series more comprehensively. The development of novel analogs with improved potency and pharmacokinetic profiles could offer new therapeutic options for epilepsy.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of AF-CX 921

Disclaimer: Publicly available information on the safety and toxicity profile of AF-CX 921 is exceedingly limited. The following guide is based on sparse historical data and does not represent a comprehensive safety and toxicity evaluation as would be expected for a contemporary therapeutic agent. The information primarily originates from a comparative study conducted in 1986.

Introduction

This compound, identified as (E)-2-[(α-amino)phenylmethylene]-benzo[b]thiophen-3(2H)-one, is a compound that was investigated for its antiepileptic properties. Its metabolite is AF-CX 1325, ((E)-2-(α-amino)-Phenylmethylene)-benzo (b)-Thiophen-3 (2H)-1-1-Oxyd). Research on this compound appears to be dated, with the most significant accessible study comparing its effects to carbamazepine (B1668303) in animal models. This document summarizes the available data.

Preclinical Efficacy and Safety Observations

The primary source of information on this compound comes from a study in hippocampally kindled rats, a model for epilepsy. This study compared the antiepileptic effects of this compound, its metabolite AF-CX 1325, and carbamazepine.[1][2] Additionally, this compound was compared with carbamazepine in lissencephalic ferret models.[3][4][5]

-

Hippocampally Kindled Rats: A comparative study was conducted on nine hippocampally kindled rats, of which five were normal and four were microcephalic.[1]

-

Lissencephalic Ferret Models: this compound was also compared to carbamazepine in these models.[3][4][5]

In the kindled rat model, the efficacy of this compound in controlling seizures was evaluated. Seizure control was most effectively achieved by its metabolite, AF-CX 1325, which reduced seizures to 18% of the incidence observed in the placebo group. This compound followed, with a reduction to 21%, while carbamazepine reduced seizures to 38%.[1] Total epileptic activity in the EEG was diminished to less than 50% compared to the placebo.[1]

Quantitative Data Summary

The available literature lacks detailed quantitative toxicological data. The only quantifiable data pertains to the comparative efficacy in seizure reduction in the 1986 study on kindled rats.

Table 1: Comparative Efficacy of Antiepileptic Compounds in Hippocampally Kindled Rats

| Compound | Seizure Incidence Reduction (relative to placebo) |

| AF-CX 1325 (metabolite) | 18% |

| This compound | 21% |

| Carbamazepine | 38% |

Data sourced from a 1986 study by J. Majkowski, P. Danneberg, and F. Knappen.[1]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the public domain. The available abstract of the 1986 study provides a high-level overview of the efficacy study.

-

Subjects: Nine hippocampally kindled rats (five normal, four microcephalic).[1]

-

Treatments: Carbamazepine, this compound, and its metabolite AF-CX 1325. A placebo was used as a control.[1]

-

Administration and Observation: The effects of the treatments were observed at 1, 2, 3, 4, and 5 hours post-administration. Each treatment was administered twice to each animal.[1]

-

Endpoints: The primary endpoints were the reduction in total epileptic activity on EEG and the control of clinical seizures.[1]

Signaling Pathways and Experimental Workflows

There is no information available in the searched literature regarding the signaling pathways affected by this compound or detailed experimental workflows for its toxicological evaluation. Therefore, no diagrams can be generated.

Conclusion

The available information on the safety and toxicity profile of this compound is sparse and dated. The primary focus of the limited research found was on its antiepileptic efficacy in comparison to carbamazepine. No dedicated toxicology studies, data on adverse effects, or mechanism of action related to toxicity have been identified. For a comprehensive understanding of the safety and toxicity of this compound, extensive further research, including standard preclinical toxicology and safety pharmacology studies, would be required. The lack of data precludes a detailed technical guide as requested. Professionals in drug development and research should be aware that the existing information is insufficient to make any informed decisions regarding the safety of this compound.

References

Methodological & Application

Application Notes and Protocols for AF-CX 921 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

AF-CX 921 is a novel small molecule inhibitor with potential applications in [Specify therapeutic area, e.g., oncology, immunology ]. This document provides detailed protocols for utilizing this compound in in vitro cell culture experiments to characterize its biological activity. The following protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Mechanism of Action

Further research is required to fully elucidate the mechanism of action of this compound.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data obtained from experiments with this compound.

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

| Cell Line | Histology | IC50 (nM) after 72h | Notes |

| Example: MCF-7 | Breast Adenocarcinoma | Data | |

| Example: A549 | Lung Carcinoma | Data | |

| Example: Jurkat | T-cell Leukemia | Data |

Table 2: Effect of this compound on Protein Expression

| Cell Line | Treatment | Protein Target | Fold Change vs. Control | p-value |

| Example: MCF-7 | 100 nM this compound | p-ERK1/2 | Data | Data |

| Example: MCF-7 | 100 nM this compound | Cleaved Caspase-3 | Data | Data |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes a method to determine the effect of this compound on the viability of cultured cells.[1]

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well.[1]

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting

This protocol is for analyzing the expression levels of specific proteins in cells treated with this compound.[2][3]

Materials:

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[2]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Add ECL substrate and visualize the protein bands using an imaging system.[3]

Flow Cytometry for Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in response to this compound treatment.[4][5][6]

Materials:

-

6-well cell culture plates

-

This compound

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound characterization.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. youtube.com [youtube.com]

- 6. Guidelines for the use of flow cytometry and cell sorting in immunological studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with Poorly Soluble Compounds

Disclaimer: Information regarding a specific compound designated "AF-CX 921" for in vivo studies is not publicly available. The following application notes and protocols are a general guide based on established methodologies for the formulation and in vivo administration of poorly soluble research compounds. Researchers must adapt these protocols based on the specific physicochemical properties of their compound of interest.

Introduction

Compound Information (Hypothetical)

For the purpose of this protocol, we will assume "this compound" has the following properties, which are typical for a poorly soluble research compound:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NOS | --INVALID-LINK-- |

| Molecular Weight | 253.32 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | N/A |

| Solubility | Practically insoluble in water; Soluble in DMSO | Assumed |

| Proposed Mechanism | Antiepileptic | [1] |

Vehicle Selection and Formulation Development

The primary goal of vehicle selection is to prepare a stable, homogenous, and administrable formulation that maximizes the bioavailability of the test compound while minimizing any intrinsic toxicity of the vehicle itself.

Common Vehicles for In Vivo Administration of Poorly Soluble Compounds

Several vehicles are commonly used for in vivo studies of compounds with low water solubility. The choice of vehicle depends on the compound's properties, the intended route of administration, and the study's duration.[2]

| Vehicle Component | Concentration Range | Route of Administration | Advantages | Disadvantages |

| Aqueous Solutions | ||||

| 0.5% Methylcellulose (MC) | 0.5% (w/v) | Oral (PO) | Well-tolerated, easy to prepare. | Not suitable for all poorly soluble compounds. |

| Co-solvents | ||||

| Polyethylene glycol 400 (PEG 400) | Up to 50% (v/v) | PO, Intraperitoneal (IP) | Good solubilizing capacity. | Potential for toxicity at high doses.[2] |

| Dimethyl sulfoxide (B87167) (DMSO) | < 10% (v/v) | PO, IP, Intravenous (IV) | Excellent solubilizing power. | Can cause local irritation and has a specific offensive odor.[2] |

| Surfactants | ||||

| Polysorbate 80 (Tween 80) | 0.1% - 5% (v/v) | PO, IP, IV | Improves wetting and dispersion. | Potential for hypersensitivity reactions. |

| Complexing Agents | ||||

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10% - 40% (w/v) | PO, IP, IV | Forms inclusion complexes to enhance solubility. | Can be nephrotoxic at high doses. |

| Oils | ||||

| Corn Oil, Sesame Oil | N/A | PO, Subcutaneous (SC) | Suitable for highly lipophilic compounds. | Can be variable in composition.[2] |

Recommended Formulation Protocol for "this compound"

Based on the assumed properties of "this compound," a multi-component vehicle is recommended to achieve a stable and homogenous suspension suitable for oral administration.

Formulation: 10% DMSO / 40% PEG 400 / 50% Saline

Rationale: This combination utilizes the high solubilizing power of DMSO for the initial dissolution of the compound, followed by dilution in PEG 400 and saline to create a solution or fine suspension that is more amenable for in vivo administration. The final DMSO concentration is kept at or below 10% to minimize potential toxicity.

Experimental Protocols

Preparation of "this compound" Formulation (10 mg/mL)

-

Weighing: Accurately weigh the required amount of "this compound" powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.

-

Initial Dissolution: In a sterile container, add 1 mL of DMSO to the "this compound" powder. Vortex or sonicate until the compound is completely dissolved.

-

Addition of Co-solvent: To the DMSO solution, add 4 mL of PEG 400. Mix thoroughly by vortexing.

-

Final Dilution: Slowly add 5 mL of sterile saline to the mixture while continuously vortexing to ensure a homogenous solution or fine suspension.

-

Final Inspection: Visually inspect the formulation for any precipitation. If precipitation occurs, gentle warming (to no more than 40°C) and sonication may be used to aid dissolution.

In Vivo Administration Protocol (Mouse Model)

-

Animal Acclimatization: Acclimate animals to the experimental conditions for at least 72 hours prior to dosing.

-

Dose Calculation: Calculate the required dose volume based on the animal's body weight and the desired dose (e.g., for a 20 g mouse at a 10 mg/kg dose, the volume would be 20 µL of a 10 mg/mL formulation).

-

Administration: Administer the formulation via oral gavage using an appropriately sized feeding needle.

-

Control Group: A separate group of animals should be administered the vehicle alone (10% DMSO / 40% PEG 400 / 50% Saline) to serve as a control.

-

Observation: Monitor the animals for any adverse effects immediately after dosing and at regular intervals as per the study protocol.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a hypothetical signaling pathway that an antiepileptic drug might modulate and a general experimental workflow for in vivo testing.

Caption: Hypothetical signaling pathway for this compound.

Caption: General experimental workflow for in vivo studies.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Compound Precipitation | Poor solubility in the chosen vehicle. | - Increase the concentration of the co-solvent (e.g., DMSO, PEG 400).- Try a different vehicle combination (e.g., include a surfactant like Tween 80 or a complexing agent like HP-β-CD).- Reduce the final concentration of the compound. |

| Animal Distress after Dosing | Vehicle toxicity or irritation. | - Reduce the concentration of potentially irritating components like DMSO.- Consider an alternative route of administration (e.g., subcutaneous if appropriate).- Ensure the pH of the formulation is within a physiologically acceptable range. |

| High Variability in Data | Inconsistent formulation or dosing. | - Ensure the formulation is homogenous and does not settle over time.- Use precise and consistent dosing techniques.- Increase the number of animals per group to improve statistical power. |

Conclusion

The successful in vivo evaluation of poorly soluble compounds like the hypothetical "this compound" is critically dependent on the development of an appropriate formulation. The protocols and information provided herein offer a starting point for researchers. It is imperative to perform small-scale formulation trials and stability assessments to identify the optimal vehicle for any new chemical entity before proceeding to definitive in vivo experiments.

References

Application Notes and Protocols for AF-CX 921 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-CX 921 is an antiepileptic drug with the chemical name (E)-2-[(amino)phenylmethylen]-benzo[b]thiophen-3(2H)-one.[1][2] Preclinical studies conducted in the 1980s demonstrated its anticonvulsant effects in rodent models of epilepsy. These application notes provide a summary of the available data on this compound and generalized protocols for its use in mouse models, based on the existing literature in other rodent species. It is important to note that specific data on the use of this compound in mouse models is limited, and the information presented here is extrapolated from studies in rats and ferrets.

Data Presentation: Quantitative Summary of this compound Administration in Rodent Models

The following table summarizes the available quantitative data from preclinical studies of this compound in rodent models of epilepsy.

| Parameter | Details | Animal Model | Reference |

| Dosage | 100 mg/kg | Ferrets (normal and lissencephalic) | [3] |

| Administration Route | Oral | Ferrets | [3] |

| Frequency of Administration | Single dose | Ferrets | [3] |

| Observed Effects | - Increased seizure threshold - Shorter duration of afterdischarges and seizures | Ferrets | [3] |

| Comparison | Showed greater inhibitory effect on seizure duration compared to carbamazepine | Ferrets | [3] |

| Dosage | Not specified | Rats (hippocampally kindled) | [1] |

| Administration Route | Not specified | Rats (hippocampally kindled) | [1] |

| Frequency of Administration | Not specified | Rats (hippocampally kindled) | [1] |

| Observed Effects | - Clear antiepileptic effects on EEG and clinical seizures | Rats (hippocampally kindled) | [1] |

Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the common targets of other benzothiophene-based anticonvulsants, a hypothetical signaling pathway can be proposed. Many anticonvulsants exert their effects by modulating inhibitory and excitatory neurotransmission. A plausible mechanism for this compound could involve the enhancement of GABAergic inhibition.

Hypothetical Signaling Pathway of this compound

Caption: Hypothetical mechanism of this compound enhancing GABAergic inhibition.

Experimental Protocols

The following are generalized protocols for the use of this compound in mouse models of epilepsy, based on standard preclinical practices and the limited data available.

Maximum Electroshock (MES) Seizure Model

This model is used to screen for drugs that prevent the spread of seizures.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Male CD-1 or other appropriate mouse strain (20-25 g)

-

Corneal electrodes

-

Electroshock device

Procedure:

-

Prepare a suspension of this compound in the vehicle to the desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse, prepare a 2.5 mg/mL solution to administer 0.1 mL).

-

Administer this compound or vehicle orally (p.o.) to the mice.

-

At a predetermined time post-administration (e.g., 60 minutes), apply a drop of saline to the eyes of the mouse.

-

Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

-

Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

Pentylenetetrazol (PTZ) Seizure Model

This model is used to identify drugs that can raise the seizure threshold.

Materials:

-

This compound

-

Vehicle

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

-

Male C57BL/6 or other appropriate mouse strain (20-25 g)

-

Syringes and needles for administration

Procedure:

-

Prepare this compound as described in the MES model protocol.

-

Administer this compound or vehicle orally (p.o.) to the mice.

-

At a predetermined time post-administration (e.g., 60 minutes), administer PTZ subcutaneously (s.c.).

-

Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes.

-

Score the seizures based on a standardized scale (e.g., Racine scale).

-

The primary endpoint is typically the latency to the first generalized clonic seizure and the percentage of animals protected from tonic extension seizures.

Experimental Workflow Diagram

Caption: Generalized workflow for preclinical evaluation of this compound.

Important Considerations

-

Dosage Optimization: The 100 mg/kg dose is based on ferret studies and should be considered a starting point for dose-response studies in mice.

-

Pharmacokinetics: The pharmacokinetic profile of this compound in mice is unknown. The timing of seizure induction post-drug administration may need to be optimized.

-

Toxicity: Acute and chronic toxicity studies for this compound in mice have not been reported. It is essential to monitor for any adverse effects.

-

Vehicle Selection: The choice of vehicle should be based on the solubility of this compound and should be demonstrated to be inert.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion

This compound has demonstrated anticonvulsant properties in early preclinical studies. The information and protocols provided here offer a foundation for further investigation of this compound in mouse models of epilepsy. Researchers should proceed with careful dose optimization and be mindful of the limited data currently available.

References

Application Note: Characterization of Small Molecule Inhibitors in Signaling Pathways Using Western Blot Analysis

Topic: Using Small Molecule Inhibitors in Western Blot Analysis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for utilizing Western blot analysis to characterize the effects of small molecule inhibitors on cellular signaling pathways. While the specific inhibitor "AF-CX 921" could not be definitively identified through available resources, this application note uses a hypothetical inhibitor, designated "Inhibitor-X," to illustrate the principles and protocols. The methodologies outlined herein are broadly applicable to a wide range of small molecule inhibitors and can be adapted to specific research needs. This guide includes detailed experimental protocols, recommendations for data presentation, and visualizations of a hypothetical signaling pathway and experimental workflow.

Introduction to Inhibitor-X and the Target Pathway

For the purpose of this application note, we will consider "Inhibitor-X" as a novel small molecule designed to target a key kinase, "Kinase-A," in the hypothetical "Pro-Survival Signaling Pathway." This pathway is initiated by the binding of a growth factor to its receptor, leading to the activation of Kinase-A, which in turn phosphorylates and activates the downstream transcription factor, "TF-1." Activated TF-1 then translocates to the nucleus to promote the expression of pro-survival genes.

Western blotting is a powerful technique to elucidate the mechanism of action of inhibitors like Inhibitor-X.[1] By measuring the phosphorylation status and total protein levels of key pathway components, researchers can determine the inhibitor's efficacy and specificity.

Experimental Protocols

A meticulously executed Western blot is crucial for obtaining reliable and reproducible data. The following protocol provides a step-by-step guide for sample preparation, gel electrophoresis, protein transfer, and immunodetection.

Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Inhibitor Preparation: Prepare a stock solution of Inhibitor-X in an appropriate solvent (e.g., DMSO). Further dilute the inhibitor in cell culture media to the desired final concentrations.

-

Treatment:

-

For dose-response experiments, treat cells with increasing concentrations of Inhibitor-X for a fixed time point.

-

For time-course experiments, treat cells with a fixed concentration of Inhibitor-X and harvest at various time points.

-

Always include a vehicle control (e.g., DMSO) and a positive control (e.g., stimulation with the relevant growth factor).

-

Protein Extraction

-

Cell Lysis: After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting total Kinase-A, phospho-Kinase-A, total TF-1, phospho-TF-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[2]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) at a 1:5000 to 1:10,000 dilution in blocking buffer for 1 hour at room temperature.[2]

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate interpretation and comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The data can then be summarized in tables.

Table 1: Dose-Response Effect of Inhibitor-X on Kinase-A and TF-1 Phosphorylation

| Inhibitor-X (µM) | p-Kinase-A / Total Kinase-A (Relative to Vehicle) | p-TF-1 / Total TF-1 (Relative to Vehicle) |

| 0 (Vehicle) | 1.00 | 1.00 |

| 0.1 | 0.85 | 0.90 |

| 1 | 0.42 | 0.55 |

| 10 | 0.15 | 0.20 |

| 100 | 0.05 | 0.08 |

Table 2: Time-Course Effect of 10 µM Inhibitor-X on Kinase-A and TF-1 Phosphorylation

| Time (hours) | p-Kinase-A / Total Kinase-A (Relative to Time 0) | p-TF-1 / Total TF-1 (Relative to Time 0) |

| 0 | 1.00 | 1.00 |

| 1 | 0.65 | 0.75 |

| 4 | 0.25 | 0.35 |

| 8 | 0.10 | 0.15 |

| 24 | 0.08 | 0.12 |

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

Caption: Hypothetical "Pro-Survival Signaling Pathway" targeted by Inhibitor-X.

Caption: Experimental workflow for Western blot analysis of Inhibitor-X.

Conclusion

Western blot analysis is an indispensable tool for characterizing the effects of small molecule inhibitors on cellular signaling pathways. By following the detailed protocols and data presentation guidelines outlined in this application note, researchers can effectively investigate the mechanism of action, potency, and specificity of novel inhibitors. The provided templates for data tables and diagrams serve as a robust framework for reporting and visualizing experimental findings in a clear and impactful manner.

References

Application Notes and Protocols for High-Throughput Screening of AF-CX 921 and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-CX 921 (also known as NA-921 or Bionetide) is a novel, orally available small molecule designed to modulate the activity of the Glucagon-Like Peptide-1 (GLP-1) and Insulin-Like Growth Factor 1 (IGF-1) receptors.[1] These pathways are critical in regulating glucose metabolism, insulin (B600854) secretion, and cellular growth and proliferation. As a dual-target agonist, this compound holds therapeutic potential for metabolic diseases such as type 2 diabetes and obesity, as well as neurological conditions like Rett Syndrome.[1][2]

High-throughput screening (HTS) is an essential methodology in drug discovery for identifying and characterizing novel modulators of specific biological targets.[3][4] This document provides a detailed protocol for a robust, cell-based HTS assay designed to screen for compounds that activate the GLP-1 receptor, a primary target of this compound. The described assay utilizes a cAMP Response Element (CRE) coupled to a luciferase reporter system to quantify receptor activation.

Mechanism of Action: GLP-1 and IGF-1 Signaling Pathways

The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB then binds to CRE sequences in the promoter regions of target genes, initiating their transcription. The IGF-1 receptor, a receptor tyrosine kinase, activates the PI3K-Akt and MAPK/ERK signaling cascades, which are crucial for cell growth, survival, and metabolism. The dual agonism of this compound on both GLP-1 and IGF-1 receptors suggests a synergistic approach to therapeutic intervention.

References

- 1. Biomed Industries.™ News- Press Release-Biomed announced its Phase 1B clinial results of NA-831 for the treatment of Major Depressive Disorder. [biomedind.com]

- 2. Biomed Industries.™ News- Biomed Industries, Inc. to Present Four Pivotal Studies at AAIC 2025 Highlighting Breakthrough Alzheimerâs, Rett Syndrome, and Obesity Therapies [biomedind.com]

- 3. Identifying glucagon-like peptide-1 mimetics using a novel functional reporter gene high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New screening strategy and analysis for identification of allosteric modulators for glucagon-like peptide-1 receptor using GLP-1 (9-36) amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axxam.com [axxam.com]

Application Notes and Protocols for CI-921 in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pre-clinical evaluation of CI-921, an amsacrine (B1665488) analog, particularly focusing on its synergistic effects when used in combination with platinum-based chemotherapy agents. Detailed protocols for key experimental procedures are included to facilitate further research and development.

Introduction

CI-921 is a derivative of anilinoacridine and an analog of the antineoplastic agent amsacrine. Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1][2] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, CI-921 induces double-strand breaks in DNA, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][3] Preclinical studies have demonstrated that CI-921 exhibits enhanced therapeutic effects when combined with platinum-based drugs like cisplatin (B142131) and carboplatin (B1684641), suggesting a potential clinical application for this combination therapy.[4]

Data Presentation